N-Hydroxy-N-(pyrimidin-4-yl)formimidamide
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Overview
Description
N-Hydroxy-N-(pyrimidin-4-yl)formimidamide is a compound of significant interest in the field of organic chemistry. This compound features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(pyrimidin-4-yl)formimidamide can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(pyrimidin-4-yl)formimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The pyrimidine ring allows for substitution reactions at different positions, leading to a variety of functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
N-Hydroxy-N-(pyrimidin-4-yl)formimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(pyrimidin-4-yl)formimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-(pyridin-4-yl)formimidamide
- N-Hydroxy-N-(quinolin-4-yl)formimidamide
- N-Hydroxy-N-(thiazol-4-yl)formimidamide
Uniqueness
N-Hydroxy-N-(pyrimidin-4-yl)formimidamide is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher selectivity and potency in certain biological assays, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C5H6N4O |
---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N-hydroxy-N-pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C5H6N4O/c6-3-9(10)5-1-2-7-4-8-5/h1-4,6,10H |
InChI Key |
FJJXXYSHNVXTHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1N(C=N)O |
Origin of Product |
United States |
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